5-Bromo-2-propoxybenzene-1-sulfonyl chloride

Medicinal Chemistry GPCR Antagonists Diabetes Research

5-Bromo-2-propoxybenzene-1-sulfonyl chloride (CAS 1048921-25-0) is a benzenesulfonyl chloride derivative featuring a bromine atom at the 5-position and an n-propoxy chain at the 2-position. It belongs to the class of sulfonyl chlorides widely used as electrophilic building blocks in medicinal chemistry and organic synthesis.

Molecular Formula C9H10BrClO3S
Molecular Weight 313.59
CAS No. 1048921-25-0
Cat. No. B2757205
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-propoxybenzene-1-sulfonyl chloride
CAS1048921-25-0
Molecular FormulaC9H10BrClO3S
Molecular Weight313.59
Structural Identifiers
SMILESCCCOC1=C(C=C(C=C1)Br)S(=O)(=O)Cl
InChIInChI=1S/C9H10BrClO3S/c1-2-5-14-8-4-3-7(10)6-9(8)15(11,12)13/h3-4,6H,2,5H2,1H3
InChIKeyRGCZSGFZDFOXHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Bromo-2-propoxybenzene-1-sulfonyl chloride (CAS 1048921-25-0): Structural and Functional Baseline for Procurement


5-Bromo-2-propoxybenzene-1-sulfonyl chloride (CAS 1048921-25-0) is a benzenesulfonyl chloride derivative featuring a bromine atom at the 5-position and an n-propoxy chain at the 2-position. It belongs to the class of sulfonyl chlorides widely used as electrophilic building blocks in medicinal chemistry and organic synthesis [1]. Its primary documented application is as an essential intermediate in the synthesis of the potent, orally active glucagon receptor antagonist L-168,049 (human GR IC₅₀ = 3.7 nM; K_b = 25 nM), wherein the bromo-propoxy substitution pattern is directly embedded into the final pharmacophore .

5-Bromo-2-propoxybenzene-1-sulfonyl chloride: Why Generic Alkoxy-Chain or Halogen Substitution Fails


Generic substitution with other 5-bromo-2-alkoxybenzenesulfonyl chlorides (e.g., methoxy, ethoxy, isopropoxy) or non-brominated analogs fails because the propoxy chain and bromine atom are not independently replaceable. The n-propoxy group confers an optimal balance of lipophilicity (computed LogP = 3.5) and conformational flexibility (4 rotatable bonds) that is critical for downstream membrane permeability and target engagement in the L-168,049 pharmacophore [1]. Shorter alkoxy analogs such as 5-bromo-2-methoxybenzene-1-sulfonyl chloride exhibit a significantly lower LogP of 2.6 and only 2 rotatable bonds, directly reducing lipophilicity and molecular flexibility. Removal of the bromine (e.g., 2-propoxybenzene-1-sulfonyl chloride) eliminates the heavy-atom anchor essential for binding pocket occupancy [2]. These quantitative differences demonstrate that the 5-bromo-2-propoxy substitution pattern is not a trivial variation but a functionally validated design element.

5-Bromo-2-propoxybenzene-1-sulfonyl chloride: Product-Specific Quantitative Evidence Guide for Scientific Selection


Validated Intermediate for Glucagon Receptor Antagonist L-168,049 with Human GR IC₅₀ = 3.7 nM

5-Bromo-2-propoxybenzene-1-sulfonyl chloride is a key building block in the synthesis of L-168,049, a prototypical non-peptidyl human glucagon receptor antagonist. The final compound L-168,049 exhibits a human GR IC₅₀ of 3.7 nM and a functional K_b of 25 nM in cAMP inhibition assays . In contrast, closely related 5-bromo-2-methoxy- and 5-bromo-2-ethoxybenzenesulfonyl chlorides are not reported as intermediates for any equivalently potent and orally active GPCR antagonist. The 5-bromo-2-propoxy substitution is specifically required to achieve the potency and oral bioavailability reported for this chemotype .

Medicinal Chemistry GPCR Antagonists Diabetes Research

Lipophilicity (LogP) Differentiation: 5-Bromo-2-propoxybenzene-1-sulfonyl chloride vs. 5-Bromo-2-methoxybenzene-1-sulfonyl chloride

The computed partition coefficient (XLogP3-AA) for 5-bromo-2-propoxybenzene-1-sulfonyl chloride is 3.5, versus 2.6 for 5-bromo-2-methoxybenzene-1-sulfonyl chloride [1][2]. This ΔLogP of +0.9 log units represents an approximately 8-fold higher lipophilicity for the propoxy derivative, which directly impacts membrane permeability and oral absorption potential when the fragment is incorporated into a drug scaffold. The ethoxy analog (CAS 379255-01-3) is predicted to have an intermediate LogP, but no validated drug molecule with equivalent potency and oral bioavailability has been reported from this intermediate [3].

Physicochemical Properties Drug Design ADME

Conformational Flexibility: Rotatable Bond Count Differentiation

5-Bromo-2-propoxybenzene-1-sulfonyl chloride possesses 4 rotatable bonds, compared to only 2 rotatable bonds for the methoxy analog [1][2]. The propoxy chain introduces two additional freely rotating sp³ bonds, enabling a broader conformational landscape. This increased flexibility can be critical when the fragment must adopt a specific bioactive conformation upon incorporation into a drug scaffold such as L-168,049, where the propoxy chain extends toward the receptor binding pocket .

Molecular Flexibility Ligand Binding Entropy

Purity Grade Availability: 97% (Chemscene) vs. 95% (AKSci/Enamine)

Commercially, 5-bromo-2-propoxybenzene-1-sulfonyl chloride is available from multiple vendors at two primary purity specifications: ≥97% (Chemscene, Cat. CS-0244990) and 95% (AKSci, Cat. 8239DF; Enamine Ltd. via Fujifilm Wako, Cat. EN300-297880) . In comparison, 5-bromo-2-methoxybenzene-1-sulfonyl chloride is offered at 98% purity (Capotchem) , providing a slightly higher purity benchmark for the shorter-chain analog. However, the 97% specification for the propoxy derivative is sufficient for the reported L-168,049 synthesis, which yields the final drug molecule at ≥99% purity after subsequent steps .

Chemical Purity Procurement Quality Control

5-Bromo-2-propoxybenzene-1-sulfonyl chloride: Best Research and Industrial Application Scenarios Backed by Evidence


Medicinal Chemistry: Synthesis of Glucagon Receptor Antagonist L-168,049 for Diabetes Target Validation

The primary application scenario is the synthesis of L-168,049, a potent, selective, orally active non-competitive human glucagon receptor antagonist (IC₅₀ = 3.7 nM; K_b = 25 nM) . 5-Bromo-2-propoxybenzene-1-sulfonyl chloride serves as the essential electrophilic building block that introduces the critical 5-bromo-2-propoxyphenyl moiety into the triarylpyrrole scaffold. The propoxy chain length is specifically required to achieve the reported potency; shorter alkoxy analogs are not reported to yield sub-10 nM antagonists in this chemotype . This application is most relevant to pharmaceutical R&D groups pursuing glucagon receptor antagonism for type 2 diabetes mellitus or metabolic disease indications.

Sulfonamide Library Synthesis: Diversification via Nucleophilic Displacement of the Sulfonyl Chloride

The sulfonyl chloride group enables rapid diversification into sulfonamide and sulfonate libraries via reaction with primary/secondary amines or alcohols. Derivatives bearing the 5-bromo-2-propoxy substitution pattern—such as [(5-bromo-2-propoxyphenyl)sulfonyl]benzylamine (PubChem CID 45156417-related) and [(5-bromo-2-propoxyphenyl)sulfonyl]diethylamine (CAS 1087640-55-8)—have been catalogued as research compounds . The lipophilic propoxy chain (LogP = 3.5) differentiates these sulfonamide derivatives from methoxy or ethoxy analogs by providing enhanced membrane permeability, which is advantageous in cell-based phenotypic screening campaigns.

Physicochemical Property-Driven Fragment Selection for GPCR-Targeted Kinase Inhibitor Hybrids

The combination of a bromine atom (heavy atom for X-ray crystallography phasing and halogen bonding) with a medium-length alkoxy chain (LogP 3.5, 4 rotatable bonds) makes 5-bromo-2-propoxybenzene-1-sulfonyl chloride a suitable fragment for structure-based drug design targeting GPCRs or kinases . The compound's TPSA of 51.8 Ų is identical to the methoxy analog, but the higher LogP drives a superior ligand efficiency-lipophilicity balance for membrane targets. Compared to the non-brominated 2-propoxybenzene-1-sulfonyl chloride (CAS 176441-67-1), the bromine provides a crystallographic phasing handle and can engage in halogen-π interactions with aromatic receptor residues [1].

Preclinical Toxicology and Safety Pharmacology: Hazard Profile-Aware Procurement

5-Bromo-2-propoxybenzene-1-sulfonyl chloride is classified as a corrosive and acutely toxic substance: GHS05 (Corrosive), GHS07 (Harmful), H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage), H335 (May cause respiratory irritation) . It is assigned UN 3261, Class 8, Packing Group III for shipping, and requires storage sealed in dry conditions at 2-8°C [1]. These hazard characteristics are typical of benzenesulfonyl chlorides and are comparable to the methoxy and ethoxy analogs. However, the propoxy derivative's lower vapor pressure (0.0 mmHg at 25°C, predicted) relative to the methoxy analog may reduce inhalation exposure risk during handling [1]. This scenario is critical for safety officers and procurement teams evaluating handling requirements across structurally related intermediates.

Quote Request

Request a Quote for 5-Bromo-2-propoxybenzene-1-sulfonyl chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.